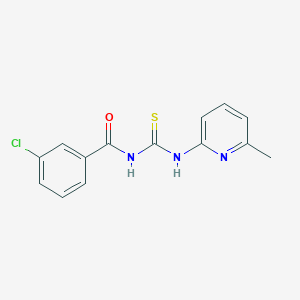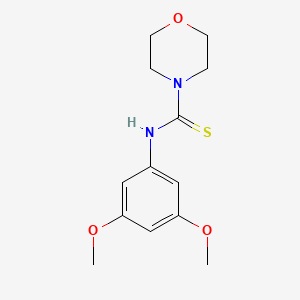![molecular formula C15H16Cl2NO2P B5825145 3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline](/img/structure/B5825145.png)
3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline is a chemical compound that belongs to the class of dichloroanilines It is characterized by the presence of two chlorine atoms on the aniline ring, along with an ethylphenoxy and a methylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-ethylphenol.
Formation of Intermediate: The 4-ethylphenol is reacted with a phosphorylating agent, such as phosphorus oxychloride, to form the 4-ethylphenoxyphosphoryl intermediate.
Coupling Reaction: The intermediate is then coupled with 3,4-dichloroaniline under suitable conditions, such as the presence of a base like triethylamine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
3,4-Dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: Another dichloroaniline with chlorine atoms at different positions on the aniline ring.
3,5-Dichloroaniline: Similar structure but with chlorine atoms at the 3 and 5 positions.
4,5-Dichloroaniline: Chlorine atoms at the 4 and 5 positions.
Uniqueness
3,4-Dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline is unique due to the presence of the ethylphenoxy and methylphosphoryl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2NO2P/c1-3-11-4-7-13(8-5-11)20-21(2,19)18-12-6-9-14(16)15(17)10-12/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGOJFPOZBYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
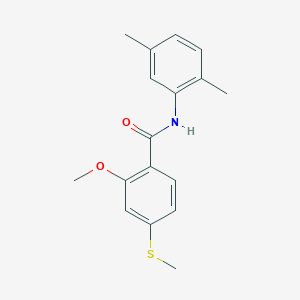

![2-[(2,4-dichlorophenyl)methyl-propylamino]ethanol](/img/structure/B5825083.png)
![4-(2-hydroxyethyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5825085.png)
![methyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5825088.png)
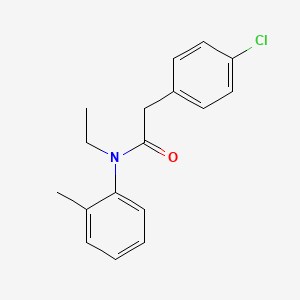
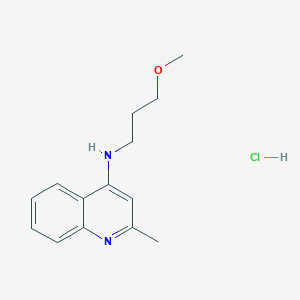

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5825125.png)
![N,N-diethyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5825129.png)
![(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B5825133.png)
